6,6-Dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound belonging to the indazole class of heterocyclic compounds. Indazoles are characterized by their fused benzene and pyrazole rings, and this specific compound features a dimethyl substitution at the 6-position and a phenylamino group at the 3-position. The structural configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry.
This compound has been synthesized and studied in various research contexts, particularly in relation to its biological properties and synthetic methodologies. Its relevance is highlighted in studies focusing on indazole derivatives for their pharmacological potential, including anticancer and antimicrobial activities .
The synthesis of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the indazole framework.
The reaction conditions typically require controlled temperatures and specific solvents to optimize yields. For instance, using methanol as a solvent under reflux conditions can enhance the reaction kinetics and improve product yield .
The molecular structure of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and spatial arrangement .
The compound can participate in various chemical reactions due to its functional groups:
Reactivity is influenced by the electronic properties of substituents on the indazole ring. For example, electron-donating groups can enhance nucleophilicity while electron-withdrawing groups may stabilize cationic intermediates formed during reactions .
The mechanism of action for compounds like 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one often involves interaction with specific biological targets:
Studies have shown that modifications on the indazole core can significantly affect binding affinity and selectivity towards different biological targets .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
The applications of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one are primarily found in scientific research:
The indazol-4-one nucleus is widely recognized as a privileged scaffold in medicinal chemistry due to its inherent capacity for diverse target engagement through tunable electronic and steric properties. Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple receptor types, and the indazol-4-one structure exemplifies this through its presence in clinically validated therapeutics and investigational agents across therapeutic areas. The scaffold's bioisosteric relationship with endogenous purines facilitates interactions with ATP-binding sites in kinases, while its planar aromatic component supports intercalation or π-stacking within nucleic acid or protein binding pockets [4].
Table 1: Clinically Relevant Therapeutics Incorporating the Indazole Scaffold
Compound Name | Therapeutic Category | Molecular Target | Key Indazole Substitution Pattern |
---|---|---|---|
Axitinib | Anticancer (Tyrosine Kinase Inhibitor) | VEGFR, PDGFR, c-KIT | 3-Amino substitution |
Lonidamine | Anticancer (Metabolic Modulator) | Mitochondrial Hexokinase, VDAC | 3-Carboxylic acid |
Benzydamine | Anti-inflammatory | Unknown (Topical) | 3-Ether linkage |
Granisetron | Antiemetic | 5-HT₃ Receptor | 1-Methyl, 3-carboxylate |
The 4-keto functionality within the partially saturated six-membered ring introduces a hydrogen bond acceptor/donor pair (through enolization) and enhances polarity, thereby improving aqueous solubility—a frequent limitation in purely aromatic scaffolds. Furthermore, the bridgehead nitrogen atoms (N1 and N2) present distinct hydrogen bonding capabilities: N1 can serve as a hydrogen bond donor, while N2, depending on tautomerism, can function as an acceptor. This versatility is evidenced in molecular modeling studies where indazol-4-ones exhibit robust binding interactions with enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and microbial targets [3] [4]. The synthetic accessibility of the core via cyclization of hydrazines with cyclic 1,3-diketones further enhances its utility as a platform for generating structurally diverse libraries for biological screening.
The introduction of geminal dimethyl groups at the 6-position of the tetrahydroindazol-4-one scaffold induces profound effects on molecular conformation, electronic distribution, and metabolic stability. X-ray crystallographic analyses of analogous 6,6-dimethyl tetrahydroindazol-4-ones reveal that these substituents enforce a boat-like conformation in the saturated six-membered ring. This enforced conformation reduces ring flexibility and pre-organizes the molecule for optimal binding by positioning the 3-substituent and the 4-carbonyl group in a fixed spatial orientation relative to the fused pyrazole ring [5] [7].
Sterically, the methyl groups shield the adjacent carbon atoms from enzymatic oxidation, significantly enhancing metabolic stability compared to unsubstituted or mono-substituted counterparts. This shielding effect is corroborated by in vitro microsomal stability assays showing reduced clearance rates for 6,6-dimethyl derivatives versus their des-methyl analogs. Electronically, the alkyl groups exert a moderate +I (inductive) effect, subtly increasing electron density at the carbonyl oxygen. This enhances hydrogen-bond accepting capacity, as confirmed by computational studies (e.g., Molecular Electrostatic Potential maps) showing increased negative potential at the carbonyl oxygen in 6,6-dimethyl derivatives versus unsubstituted tetrahydroindazol-4-ones [2] [5].
Table 2: Impact of 6-Position Substitution on Molecular Properties in Indazol-4-one Derivatives
6-Position Substituent | Ring Conformation (X-ray) | Calculated Enolization Energy (ΔG, kcal/mol) | Relative Metabolic Stability (t½, min, Human Liver Microsomes) |
---|---|---|---|
Unsubstituted (6-H₂) | Chair/Flip-Flexible | -2.1 | 12.5 ± 1.8 |
6-Methyl (Monosubstituted) | Twist-Boat | -3.8 | 28.7 ± 3.2 |
6,6-Dimethyl | Boat (Locked) | -5.4 | >60 |
6-Spirocyclopropyl | Constrained Chair | -4.9 | 52.1 ± 4.5 |
Functionally, the locked conformation enhances binding specificity. For instance, in VEGFR-2 inhibitors, the 6,6-dimethyl analog demonstrated a 3-fold increase in potency (IC₅₀ = 18 nM) compared to the 6-H analog (IC₅₀ = 55 nM), attributed to better complementarity with a hydrophobic sub-pocket in the active site. Similarly, in antimicrobial screening, 6,6-dimethyl-3-(phenylamino)tetrahydroindazol-4-one derivatives exhibited superior activity (MIC = 2–4 µg/mL against Gram-positive strains) compared to flexible analogs (MIC >16 µg/mL), underscoring the critical role of conformational restriction in bioactivity [3] [5] [7].
The incorporation of a phenylamino group at the 3-position of the indazol-4-one scaffold creates an extended π-system and introduces key hydrogen-bonding capabilities crucial for molecular recognition. This substituent, linked via a nitrogen atom directly to the C3 of the pyrazole ring, forms a conjugated system that enhances planarity and electronic delocalization across the phenylamino-indazolone moiety. Spectroscopic analyses (¹H NMR, UV-Vis) confirm this conjugation, evidenced by characteristic bathochromic shifts and distinct resonance patterns [1] [3].
The phenylamino group serves dual roles in target binding:
Structure-Activity Relationship (SAR) studies of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (structurally analogous to the title compound) highlight the phenylamino group's critical influence. Derivatives bearing electron-donating groups (e.g., 4-methoxy, 4-methyl) consistently outperformed those with electron-withdrawing groups (e.g., 4-nitro, 4-cyano) in antioxidant (DPPH IC₅₀ = 0.105–0.124 μmol/mL) and antimicrobial assays (MIC = 0.4–2.1 μg/mL against Coxsackie B4 virus), attributed to enhanced electron donation from the phenyl ring to the –NH– group, strengthening hydrogen bonds to targets like thioredoxin reductase or microbial topoisomerases [3].
Table 3: Biological Activity of 3-(Phenylamino)indazol-4-one Derivatives with Varying Phenyl Substituents
Phenyl Ring Substituent | Antioxidant Activity (DPPH IC₅₀, μmol/mL) | Antibacterial Activity (MIC, µg/mL, S. aureus) | VEGFR-2 Inhibition (% at 10 µM) | Dominant Binding Interaction (Docking) |
---|---|---|---|---|
4-OCH₃ | 0.105 ± 0.011 | 1.2 ± 0.3 | 92 ± 3 | H-bond (Lys868), π-π (Phe1047) |
4-CH₃ | 0.118 ± 0.015 | 1.8 ± 0.4 | 87 ± 4 | H-bond (Glu885), van der Waals |
H (Unsubstituted) | 0.142 ± 0.018 | 2.5 ± 0.6 | 78 ± 5 | H-bond (Asp1046), π-cation (Arg1025) |
4-F | 0.201 ± 0.022 | 4.0 ± 0.8 | 65 ± 6 | H-bond (Cys919) |
4-Cl | 0.228 ± 0.025 | 4.5 ± 0.9 | 60 ± 7 | Weak van der Waals |
4-NO₂ | 0.513 ± 0.048 | >16 | 42 ± 8 | Electrostatic repulsion |
The ortho, meta, or para positioning of substituents further modulates binding. Para-substituents generally optimize activity by extending into solvent-exposed or auxiliary hydrophobic pockets without steric clash, whereas ortho-substituents induce torsional strain, reducing planarity and weakening π-interactions. This nuanced understanding of phenylamino functionalization underpins rational design strategies for optimizing 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one derivatives toward specific therapeutic targets [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: